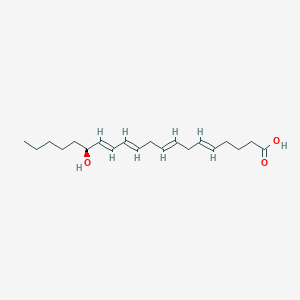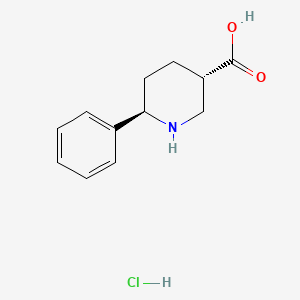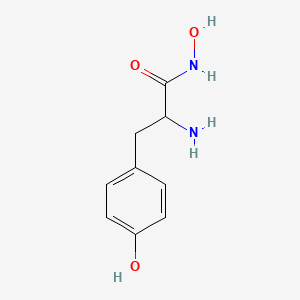
9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium is a complex organic molecule with significant applications in various scientific fields It is known for its unique chemical structure, which includes multiple functional groups such as carboxylic acids, chlorides, and methylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium involves several steps, starting with the preparation of the core xanthylium structure. The process typically includes:
Formation of the Xanthylium Core: This step involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions to form the xanthylium core.
Introduction of Functional Groups: The carboxylic acid and chloride groups are introduced through electrophilic aromatic substitution reactions.
Methylation: The methylamino groups are added via nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a fluorescent dye. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)xanthylium
- 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(dimethylamino)xanthylium
Uniqueness
Compared to similar compounds, 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium stands out due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C25H21Cl2N2O5+ |
|---|---|
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
[9-(2,4-dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-6-(methylamino)xanthen-3-ylidene]-methylazanium |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-10-5-12-18(8-16(10)28-3)34-19-9-17(29-4)11(2)6-13(19)20(12)21-15(26)7-14(24(30)31)23(27)22(21)25(32)33/h5-9,28H,1-4H3,(H,30,31)(H,32,33)/p+1 |
Clave InChI |
UZHZQAVKWBAMOZ-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC2=C(C=C1NC)OC3=CC(=[NH+]C)C(=CC3=C2C4=C(C=C(C(=C4C(=O)O)Cl)C(=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



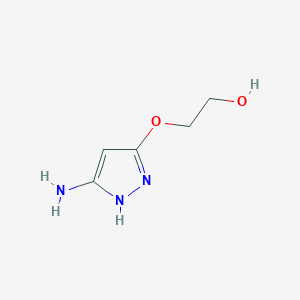
![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
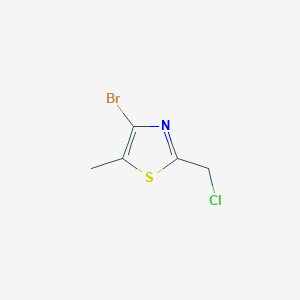


![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
